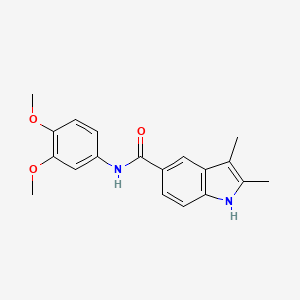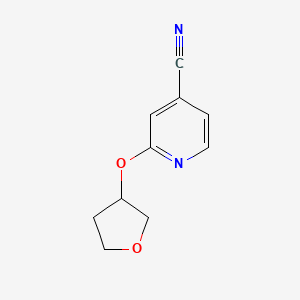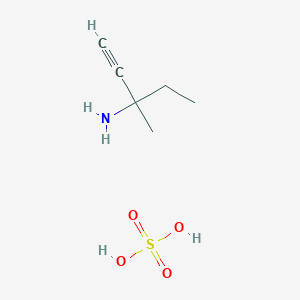
N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a dimethoxyphenyl group attached to an indole core, which is further substituted with dimethyl and carboxamide groups. The unique structural features of this compound make it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield amine derivatives.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide has a wide range of scientific research applications, including:
作用機序
The mechanism of action of N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Some similar compounds include:
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, known for its psychoactive properties.
N-(3,4-Dimethoxyphenyl)Ethylamides: Used in the synthesis of various heterocyclic compounds and studied for their cytotoxicity.
Uniqueness
N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethoxyphenyl group with an indole core and carboxamide functionality makes it a versatile compound for various research applications.
特性
分子式 |
C19H20N2O3 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide |
InChI |
InChI=1S/C19H20N2O3/c1-11-12(2)20-16-7-5-13(9-15(11)16)19(22)21-14-6-8-17(23-3)18(10-14)24-4/h5-10,20H,1-4H3,(H,21,22) |
InChIキー |
CFBWJHNUHGLYRW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclobutane-1-carboxamide](/img/structure/B15112247.png)



![N-(3-methyl-1-oxo-1-{[3-(1H-tetrazol-1-yl)phenyl]amino}butan-2-yl)benzamide](/img/structure/B15112275.png)

![2-(1H-benzimidazol-2-yl)-4-chloro-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one](/img/structure/B15112296.png)
![3'-(4-Chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B15112314.png)

![5-Chloro-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B15112321.png)
![(2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B15112332.png)
![2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyloctahydroquinoxaline-1(2H)-carboxamide](/img/structure/B15112335.png)

![3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15112342.png)
